molecular formula C10H16O3 B12662398 (3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione CAS No. 92526-26-6

(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione

Cat. No.: B12662398
CAS No.: 92526-26-6
M. Wt: 184.23 g/mol
InChI Key: MNNDPZPOEAWHCE-SFYZADRCSA-N
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Description

(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione is a chemical compound that belongs to the class of oxolane derivatives This compound features a unique structure with an oxolane ring substituted with a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hexan-3-ol with oxalic acid in the presence of a dehydrating agent can yield the desired oxolane derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases can be employed to facilitate the cyclization reaction. The use of advanced purification techniques like distillation and chromatography ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the oxolane ring into more saturated derivatives.

    Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets. The oxolane ring can interact with enzymes and receptors, modulating their activity. The hexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-oxolane-3-carbonitrile: Shares the oxolane ring structure but has a nitrile group instead of a hexyl group.

    Oxa-spirocycles: Compounds with spirocyclic structures incorporating an oxygen atom.

Uniqueness

(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

92526-26-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione

InChI

InChI=1S/C10H16O3/c1-3-5-7(4-2)8-6-9(11)13-10(8)12/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

MNNDPZPOEAWHCE-SFYZADRCSA-N

Isomeric SMILES

CCC[C@@H](CC)[C@@H]1CC(=O)OC1=O

Canonical SMILES

CCCC(CC)C1CC(=O)OC1=O

Origin of Product

United States

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